Furaltadone, (R)-

Description

Contextualization of Nitrofuran Antibiotics in Research History

The nitrofuran class of synthetic antimicrobials was first introduced in the 1940s and 1950s. nih.gov These compounds, including prominent members like nitrofurantoin (B1679001) and furazolidone (B1674277), emerged as valuable therapeutic agents for treating various bacterial infections. nih.govnih.gov Nitrofurantoin, for instance, was first synthesized in 1952 and introduced into clinical practice the following year for treating urinary tract infections. nih.govacs.org

The development and research into nitrofuran antibiotics were driven by the need for effective treatments against a wide spectrum of bacterial pathogens. Furaltadone (B92408) itself was approved in 1962 for treating mastitis in dairy cattle. gao.gov Research from that era also explored its potential use in humans for conditions like super-infected bronchial asthma. nih.gov Over the years, the use of some nitrofurans in food-producing animals became a subject of scrutiny due to concerns about potential carcinogenicity, leading to regulatory actions and further research into their safety profiles. gao.gov The history of nitrofuran research reflects a continuous effort to understand their mechanisms of action, antibacterial spectrum, and potential risks, a context that is crucial for understanding the specific research focus on Furaltadone, (R)-.

Significance of Furaltadone (R)- in Contemporary Scientific Inquiry

The rise of antibiotic resistance has renewed interest in older classes of antibiotics like the nitrofurans. nih.gov Researchers are re-evaluating these compounds for their potential against multidrug-resistant pathogens. nih.govnih.gov Furaltadone, with its known antibacterial properties, is a subject of this renewed interest. ontosight.ainih.gov

Modern analytical techniques allow for more precise investigations into the mechanisms of action and potential applications of drugs like Furaltadone. For example, recent studies have focused on developing sensitive detection methods, such as electrochemical sensors, for Furaltadone in various samples. mdpi.com Furthermore, contemporary research often involves a "socio-scientific inquiry-based learning" approach, which connects scientific research to real-world societal issues, such as the implications of antibiotic use. mdpi.com

The current scientific landscape also allows for a deeper understanding of the molecular interactions of Furaltadone, (R)-, including its binding to biological macromolecules like proteins. acs.org This level of detailed investigation was not possible during the initial period of nitrofuran development.

Scope and Objectives of Furaltadone (R)- Research

The scope of research on Furaltadone, (R)- is shaped by the need to address specific scientific questions and challenges. A primary objective is to fully elucidate its mechanism of action at the molecular level. Nitrofuran compounds are known to be prodrugs that are activated by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules. ontosight.ainih.gov Research aims to understand the precise steps of this activation process for Furaltadone, (R)- and how it leads to bacterial cell death.

Another key objective is the exploration of its antibacterial spectrum against contemporary, clinically relevant pathogens, particularly those exhibiting resistance to other antibiotics. This involves in vitro studies to determine its efficacy against a wide range of bacteria.

Furthermore, research focuses on developing and refining analytical methods for the detection of Furaltadone residues. This is particularly important in the context of food safety and environmental monitoring. mdpi.com The development of highly selective and sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry, is a significant area of research. wur.nl

Finally, a crucial objective is to investigate the specific role of the (R)- stereoisomer in the compound's biological activity, which leads to the importance of stereochemical considerations.

Stereochemical Considerations in Furaltadone (R)- Research and Biological Interactions

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of Furaltadone, (R)- research. Furaltadone possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Furaltadone and (S)-Furaltadone. nih.gov The "(R)-" designation refers to one specific enantiomer.

It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even cause undesirable side effects. wur.nl This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. rsc.org

Therefore, a central focus of Furaltadone, (R)- research is to understand how its specific stereochemistry influences its interaction with bacterial targets. Research in this area aims to:

Compare the antibacterial efficacy of the (R)- and (S)-enantiomers to determine which is the more active form.

Investigate the stereoselective binding of Furaltadone enantiomers to bacterial enzymes, such as nitroreductases.

Elucidate how the three-dimensional structure of the (R)-enantiomer contributes to its ability to be activated and subsequently inhibit bacterial growth.

Understanding these stereochemical aspects is essential for the rational design of more effective and safer nitrofuran antibiotics in the future.

Compound Information Table

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Furaltadone | C₁₃H₁₆N₄O₆ | 324.29 |

| Furaltadone, (R)- | C₁₃H₁₆N₄O₆ | 324.29 |

| Nitrofurantoin | C₈H₆N₄O₅ | 238.16 |

| Furazolidone | C₈H₇N₃O₅ | 225.16 |

| Nitrofurazone (B1679002) | C₆H₆N₄O₄ | 198.14 |

| Nihydrazone | C₇H₇N₃O₄ | 197.15 |

| Levofuraltadone hydrochloride | C₁₃H₁₇ClN₄O₆ | 360.75 |

Table 1: Interactive Data Table of Furaltadone Properties This table provides a summary of key chemical identifiers and properties for Furaltadone.

| Property | Value/Identifier |

| Molecular Formula | C13H16N4O6 nih.gov |

| Molecular Weight | 324.29 g/mol nih.gov |

| Stereochemistry | Absolute (for the (R)- isomer) nih.gov |

| InChIKey | YVQVOQKFMFRVGR-LLUUXILJSA-N nih.gov |

| UNII | VT86PVI64E ontosight.ai |

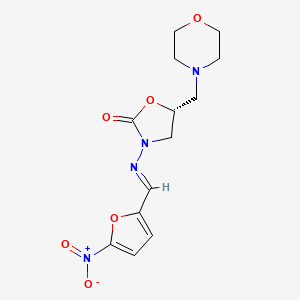

Structure

3D Structure

Properties

CAS No. |

59811-34-6 |

|---|---|

Molecular Formula |

C13H16N4O6 |

Molecular Weight |

324.29 g/mol |

IUPAC Name |

(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m1/s1 |

InChI Key |

YVQVOQKFMFRVGR-LLUUXILJSA-N |

Isomeric SMILES |

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

physical_description |

Yellow solid; [Merck Index] |

Related CAS |

3759-92-0 (mono-hydrochloride) |

Origin of Product |

United States |

Analytical Methodologies for Detection and Quantification of Furaltadone R and Its Metabolites

Chromatographic Techniques for Furaltadone (B92408) (R)- and Metabolite Separation

Chromatographic techniques are fundamental in separating Furaltadone and its metabolites from complex biological matrices before their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Furaltadone and its metabolites. rsc.orgtandfonline.comakademisains.gov.my Various HPLC methods have been developed, often employing reversed-phase columns, such as C18, to achieve effective separation. tandfonline.comakademisains.gov.mythepharmajournal.comnih.gov The mobile phase composition is a critical parameter that is optimized to ensure good resolution of the analytes. Typical mobile phases consist of a mixture of an aqueous component, often a buffer like ammonium (B1175870) acetate (B1210297) or sodium perchlorate (B79767), and an organic solvent such as acetonitrile (B52724) or methanol. nih.govcabidigitallibrary.orgtandfonline.com The pH of the mobile phase is also carefully controlled to enhance separation. tandfonline.com Detection is commonly performed using UV detectors at specific wavelengths, for instance, 360 nm, or more advanced electrochemical detectors. nih.govtandfonline.com HPLC methods have been successfully applied to determine Furaltadone in various samples, including animal feed and milk. nih.govtandfonline.com The accuracy of these methods can be verified by comparing the results with those obtained from other analytical techniques. rsc.org

Interactive Data Table: HPLC Methods for Furaltadone Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Furaltadone, Nitrofurantoin (B1679001), Furazolidone (B1674277) | Nova-Pak C18 | Acetonitrile-0.1 M aqueous sodium perchlorate (28:72) with 0.5% glacial acetic acid | Electrochemical (-600 mV) | nih.gov |

| Furaltadone, Nitrofurantoin, Furazolidone | Pecosphere 3x3 CR C18 | HAc/NaAc 0.1 M (pH 3.2):acetonitrile (90:10) | Photometric (360 nm) | tandfonline.com |

| Furaltadone | ZORBAX SB-C18 | Acetonitrile:Water (40:60) | Diode Array Detector (DAD) | akademisains.gov.my |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the confirmatory analysis of Furaltadone and its metabolites due to its high sensitivity and specificity. acs.orgresearchgate.netjfda-online.comacs.org This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and identification provided by tandem mass spectrometry. researchgate.netacs.org It is widely used for the simultaneous determination of multiple nitrofuran metabolites, including AMOZ, in various food matrices like poultry, eggs, and seafood. acs.orgresearchgate.netscielo.br The method typically involves the analysis of the derivatized form of the metabolite to enhance its detection. usda.govnih.gov LC-MS/MS provides the ability to not only quantify the analytes at very low levels but also to confirm their identity, which is crucial for regulatory purposes. scielo.brnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS for the analysis of Furaltadone and its metabolites. cabidigitallibrary.orgresearchgate.netnih.gov For the detection of the parent Furaltadone compound and its derivatized metabolite, AMOZ, the positive ion mode (ESI+) is typically employed. thepharmajournal.comcabidigitallibrary.org This mode facilitates the formation of protonated molecules [M+H]+, which can then be fragmented and detected by the mass spectrometer. waters.com Some methods utilize both positive and negative ESI modes to determine a wider range of compounds, including parent drugs and their various metabolites, in a single run. acs.orgnih.gov The choice of ionization mode is crucial for achieving optimal sensitivity for the specific analytes of interest.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for the quantification and confirmation of target analytes. vliz.bescielo.brnih.govresearchgate.net In the analysis of the Furaltadone metabolite, AMOZ, a specific precursor ion (the protonated molecule of the derivatized AMOZ) is selected and fragmented to produce characteristic product ions. vliz.bethepharmajournal.com By monitoring one or more of these specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity is achieved, allowing for the unequivocal identification and accurate quantification of the analyte even in complex matrices. vliz.bethepharmajournal.comscielo.br For confirmatory analysis according to regulatory guidelines, at least two specific product ions are typically monitored for each analyte. vliz.benih.gov

Interactive Data Table: MRM Transitions for Derivatized AMOZ

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| NP-AMOZ | 335 | 291, 127 | ESI+ | thepharmajournal.com |

| NP-AMOZ-d5 (Internal Standard) | 340.1 | 101.9 | ESI+ | thepharmajournal.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

Electrospray Ionization (ESI) Modes in LC-MS/MS

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical step to isolate Furaltadone and its metabolites from complex sample matrices such as animal tissues, eggs, and honey, and to remove interfering substances prior to chromatographic analysis. researchgate.netresearchgate.netwaters.comfda.gov The protocol often begins with an acid hydrolysis step, which is necessary to release the protein-bound metabolites. jfda-online.comusda.gov This is frequently followed by a derivatization step, commonly using 2-nitrobenzaldehyde (B1664092) (2-NBA), to create a more stable and detectable form of the metabolite. thepharmajournal.comjfda-online.comfda.gov After derivatization, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate is often performed to separate the derivatized analyte from the aqueous phase. researchgate.netusda.govnih.gov Further cleanup steps, such as solid-phase extraction, may be employed to remove remaining matrix components. waters.com

Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup and concentration in the analysis of Furaltadone metabolites. akademisains.gov.myresearchgate.netnih.gov The process involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analyte or the interfering compounds. thermofisher.com For nitrofuran metabolite analysis, polymeric sorbents like Oasis HLB or polystyrene-based materials, and C18 cartridges are commonly used. nih.govwaters.comnih.gov

The typical SPE procedure consists of four main steps:

Conditioning: The SPE cartridge is prepared with solvents to activate the sorbent. akademisains.gov.myyoutube.com

Loading: The sample extract is passed through the cartridge, where the analytes of interest are retained on the sorbent. akademisains.gov.myyoutube.com

Washing: The cartridge is washed with a specific solvent to remove any weakly bound interfering compounds while the analytes remain on the sorbent. fda.govyoutube.com

Elution: A different solvent is used to disrupt the interaction between the analytes and the sorbent, allowing the purified and concentrated analytes to be collected for analysis. akademisains.gov.myfda.govyoutube.com

SPE significantly improves the quality of the analytical results by reducing matrix effects and enhancing the sensitivity of the detection method. waters.comthermofisher.com

Derivatization Strategies for Metabolite Analysis

Due to the rapid metabolism of Furaltadone in vivo, analytical methods primarily focus on detecting its stable, tissue-bound metabolite, AMOZ. rsc.orggoogle.com To facilitate detection, especially by chromatographic methods, a derivatization step is typically employed. This involves the acid-catalyzed hydrolysis of protein-bound metabolites, which cleaves the side chain, followed by reaction with a derivatizing agent. aensiweb.comfda.gov

The most common derivatizing agent is 2-nitrobenzaldehyde (2-NBA). fda.govnih.govresearchgate.netnih.gov This reaction converts the released AMOZ into its nitrophenyl (NP) derivative, NPAMOZ. researchgate.net This derivative is more amenable to detection by techniques such as liquid chromatography with ultraviolet detection (LC-UV) due to its chromophoric properties. researchgate.net The derivatization with 2-NBA also increases the molecular mass of the metabolite, which enhances the sensitivity of detection by mass spectrometry (MS). scielo.br

Other derivatizing agents have also been explored. For instance, 2-naphthaldehyde (B31174) (2-NTA) has been investigated as an alternative for the analysis of nitrofuran metabolites. scielo.br Another strategy involves using 5-nitro-2-furaldehyde (B57684) (5-NFA), which reacts with nitrofuran metabolites to regenerate the parent nitrofuran compounds, including Furaltadone. researchgate.net This approach allows for indirect detection of the metabolite by analyzing the parent drug. researchgate.net The derivatization process is a crucial step that significantly improves the detectability and quantification of Furaltadone's metabolite in various complex matrices. aensiweb.comscielo.br

Matrix-Specific Methodological Adaptations (e.g., animal tissues, eggs, macroalgae)

The detection of Furaltadone and its metabolite AMOZ requires analytical methods tailored to the specific complexities of different biological matrices. nih.govresearchgate.netcabidigitallibrary.orgnih.gov

Animal Tissues: In animal tissues such as muscle, liver, and kidney, AMOZ exists as protein-bound residues. ages.at The standard analytical approach involves an initial acid hydrolysis step to release the bound AMOZ. aensiweb.comfda.gov This is followed by derivatization with 2-nitrobenzaldehyde (2-NBA), liquid-liquid extraction (LLE) with a solvent like ethyl acetate, and a clean-up step, often using solid-phase extraction (SPE), before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscielo.br For instance, a validated method for various animal tissues, including poultry, bovine, and porcine muscle and kidney, demonstrated satisfactory performance with this approach. nih.govnih.gov

Eggs: The analysis of Furaltadone and AMOZ in eggs presents unique challenges due to the distinct composition of yolk and albumen. cabidigitallibrary.orgacs.orgnih.gov Studies have shown that both the parent compound and its metabolite can be found in the yolk, albumen, and even the shell. researchgate.net Methodologies for eggs typically involve extraction with ethyl acetate, followed by a defatting step partitioning between acetonitrile and hexane. researchgate.net The cleaned extract is then analyzed by LC-MS/MS. researchgate.net Validation studies for eggs have established decision limits (CCα) and detection capabilities (CCβ) for both Furaltadone and AMOZ. cabidigitallibrary.orgacs.orgnih.gov

Macroalgae: The green macroalga Ulva lactuca is being studied as a potential bioindicator for environmental contaminants like Furaltadone. researchgate.netuc.pt A specific LC-MS/MS method has been developed and validated for the determination of Furaltadone in this matrix. researchgate.netuc.pt The validation of this method followed the guidelines of EC Decision 2002/657, demonstrating its suitability for monitoring Furaltadone in such unconventional environmental samples. researchgate.net

Electrochemical Sensing Techniques for Furaltadone (R)- Detection

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for Furaltadone detection due to their low cost, portability, high sensitivity, and rapid analysis times. mdpi.commdpi.comsemanticscholar.orgiapchem.org These sensors are typically based on the electrochemical reduction of the nitro group in the Furaltadone molecule. mdpi.com

Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used for the electrochemical detection of Furaltadone. mdpi.commdpi.comsemanticscholar.org CV is employed to study the electrochemical behavior of Furaltadone at the electrode surface, while the more sensitive DPV technique is often used for quantitative analysis to determine parameters like the limit of detection and linear range. mdpi.comsemanticscholar.org The reduction of Furaltadone's nitro group to a hydroxylamine (B1172632) group produces a distinct cathodic peak in the voltammogram, the current of which is proportional to the Furaltadone concentration. mdpi.com Various studies have utilized these techniques to develop sensitive detection methods. researchgate.net

The performance of electrochemical sensors for Furaltadone is highly dependent on the design of the working electrode. mdpi.commdpi.comacs.org Screen-printed carbon electrodes (SPCEs) are a common platform due to their disposability and ease of modification. mdpi.commdpi.comacs.org To enhance sensitivity and selectivity, SPCEs are often modified with various nanomaterials that possess excellent electrocatalytic properties.

Examples of such modifications include:

Iron Diselenide (FeSe₂): A hierarchical 3D snowflake-like iron diselenide modified SPCE has demonstrated superior catalytic performance for Furaltadone sensing, with a low detection limit. acs.org

Strontium Manganese Oxide/functionalized Hexagonal Boron Nitride (SrMnO₃/f-BN): This composite material has been used to fabricate a sensor with a wide linear range and a very low detection limit for Furaltadone. mdpi.com

Europium Tungstate (B81510) (Eu₂(WO₄)₃): Nanoparticles of europium tungstate have been used to modify an SPCE, resulting in a sensor with good sensitivity and the ability to detect Furaltadone in the presence of interfering ions. mdpi.comsemanticscholar.org

Copper/Nickel/Titanium Dioxide/Multi-walled Carbon Nanotubes (Cu/Ni/TiO₂/MWCNTs): This nanocomposite has been used to create a bifunctional sensor for both the electrochemical detection and photocatalytic degradation of Furaltadone. auf.org

The performance of these sensors is characterized by parameters such as the limit of detection (LOD), sensitivity, linear range, selectivity, stability, and reproducibility. mdpi.commdpi.comacs.orgauf.org

Interactive Table: Performance of Electrochemical Sensors for Furaltadone Detection

| Electrode Modifier | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference |

| Iron Diselenide (FeSe₂) | DPV | 0.01 - 252.2 | 0.002 | 1.15 | acs.org |

| Strontium Manganese Oxide/functionalized Hexagonal Boron Nitride (SrMnO₃/f-BN) | DPV | 0.01 - 152.11 | 0.002 | 2.45 | mdpi.com |

| Europium Tungstate (Eu₂(WO₄)₃) | DPV | 0.01 - 300 | 0.097 | 2.1335 | mdpi.comsemanticscholar.org |

| Copper/Nickel/Titanium Dioxide/Multi-walled Carbon Nanotubes (Cu/Ni/TiO₂/MWCNTs) | DPV | Not Specified | 0.0949 | 1.9288 | auf.org |

Voltammetric Approaches

Validation and Quality Assurance in Analytical Methodologies

The validation of analytical methods is essential to ensure the reliability and accuracy of results for the detection of Furaltadone and its metabolites. nih.govnih.govirispublishers.com This process involves the assessment of several key performance characteristics according to established guidelines, such as those from the European Commission Decision 2002/657/EC and Regulation (EU) 2021/808. nih.govnih.govresearchgate.netnih.gov

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gova3p.org For chromatographic methods, linearity is typically evaluated by constructing calibration curves from matrix-fortified standards at multiple concentration levels. nih.govnih.gov A high coefficient of determination (R²) value, generally ≥ 0.98 or ≥ 0.99, indicates good linearity. nih.govnih.govresearchgate.net For example, a validated LC-MS/MS method for nitrofuran metabolites in milk showed calibration curves with R² values higher than 0.991. nih.gov Similarly, an electrochemical sensor for Furaltadone demonstrated a wide linear range from 0.01 to 252.2 µM. acs.org

Repeatability: Repeatability refers to the precision of the method under the same operating conditions over a short interval of time. aensiweb.coma3p.org It is typically expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%) of multiple measurements of the same sample. nih.govresearchgate.net For instance, a method for Furaltadone in macroalgae reported repeatability CVs between 15.3% and 20.5%. researchgate.net Another study on nitrofuran metabolites in animal tissues reported repeatability values between 1.7% and 19.9%. nih.gov

Reproducibility: Reproducibility assesses the precision of the method under different conditions, such as different analysts, equipment, or on different days. aensiweb.coma3p.org This is often evaluated as within-laboratory or inter-laboratory reproducibility. nih.govnih.govresearchgate.net A validated method for nitrofuran metabolites in milk demonstrated a within-laboratory reproducibility CV of less than 13%. nih.gov A comprehensive method for various animal tissues showed reproducibility ranging from 1.9% to 25.7%. nih.gov

Interactive Table: Validation Parameters for Furaltadone and Metabolite Analysis

| Analytical Method | Matrix | Linearity (R²) | Repeatability (CV%) | Reproducibility (CV%) | Reference |

| LC-MS/MS | Ulva lactuca | > 0.99 | 15.3 - 20.5 | 25.3 - 28.2 | researchgate.net |

| LC-MS/MS | Raw Milk | > 0.991 | < 9.3 | < 13 | nih.gov |

| UHPLC-MS/MS | Animal Tissues & Eggs | ≥ 0.98 | 1.7 - 19.9 | 1.9 - 25.7 | nih.govnih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Furaltadone, analysis typically targets its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Various analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have established varying LODs and LOQs depending on the matrix and specific protocol.

In a study utilizing LC-MS/MS for the analysis of AMOZ in dried meat powder, the LOQ was reported to be 0.13 μg/kg. thepharmajournal.com Another LC-MS/MS method for animal muscle tissue achieved limits of detection between 0.5–5 ng/g (or μg/kg) and limits of determination from 2.5–10 ng/g. researchgate.netnih.gov For shellfish, a method reported an LOD and LOQ for AMOZ of 0.01-0.2 µg/kg and 0.04-0.5 µg/kg, respectively. researchgate.net

A liquid chromatography with a diode-array detector (LC-DAD) method for raw milk determined the LOD for AMOZ to be 0.35 μg/kg and the LOQ to be 0.95 μg/kg, based on signal-to-noise ratios of approximately 3 and 10, respectively. irispublishers.com These values demonstrate that while chromatographic methods provide high sensitivity, the exact detection and quantification limits are matrix-dependent.

The following table summarizes the LOD and LOQ values for the Furaltadone metabolite (AMOZ) from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AMOZ

| Matrix | Analytical Method | LOD | LOQ | Reference |

| Dried Meat Powder | LC-MS/MS | - | 0.13 µg/kg | thepharmajournal.com |

| Animal Muscle Tissue | LC-MS/MS | 0.5-5 µg/kg | 2.5-10 µg/kg | researchgate.netnih.gov |

| Shellfish | LC-MS/MS | 0.01-0.2 µg/kg | 0.04-0.5 µg/kg | researchgate.net |

| Raw Milk | LC-DAD | 0.35 µg/kg | 0.95 µg/kg | irispublishers.com |

| Pig Liver | HPLC-UV | - | 10 ng/g | researchgate.net |

| Pig Liver | LC-MS | - | 10 ng/g | researchgate.net |

Decision Limits (CCα) and Detection Capability (CCβ)

In the context of analyzing banned substances like Furaltadone, the Decision Limit (CCα) and Detection Capability (CCβ) are crucial parameters established by European Commission Decision 2002/657/EC. CCα is the limit at and above which it can be concluded that a sample is non-compliant with an error probability of α. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of β.

Validation studies for analytical methods detecting Furaltadone and its metabolite AMOZ consistently report these values to ensure compliance with regulatory standards. For instance, an LC-MS/MS method for the analysis of poultry eggs reported a CCα of 0.1 μg/kg and a CCβ of 0.5 μg/kg for AMOZ. acs.orgnih.gov In another study on meat and aquaculture products, the CCα for AMOZ ranged from 0.028 to 0.182 μg/kg, with a corresponding CCβ of 0.032 to 0.233 μg/kg. researchgate.net

For honey, a modified QuEChERS protocol coupled with LC-MS/MS established a CCα of 0.12-0.74 μg kg(-1) and a CCβ of 0.21-1.27 μg kg(-1) for nitrofuran metabolites, including AMOZ. nih.gov A liquid chromatography method with a diode-array detector for raw milk showed CCα values between 0.14-0.32 μg/kg and CCβ values of 0.18-0.39 μg/kg. irispublishers.com These values are typically below the Minimum Required Performance Limit (MRPL) set by regulatory bodies, demonstrating the suitability of the methods for official control.

The table below presents the CCα and CCβ values for AMOZ in different food matrices.

Table 2: Decision Limit (CCα) and Detection Capability (CCβ) for AMOZ

| Matrix | Analytical Method | CCα | CCβ | Reference |

| Poultry Eggs | LC-MS/MS | 0.1 µg/kg | 0.5 µg/kg | acs.orgnih.gov |

| Meat & Aquaculture | LC-MS/MS | 0.028-0.182 µg/kg | 0.032-0.233 µg/kg | researchgate.net |

| Honey | LC-MS/MS | 0.12-0.74 µg/kg | 0.21-1.27 µg/kg | nih.gov |

| Raw Milk | LC-DAD | 0.14-0.32 µg/kg | 0.18-0.39 µg/kg | irispublishers.com |

Internal Standard Methodologies

The use of internal standards is a fundamental practice in quantitative analytical chemistry to improve the precision and accuracy of results by correcting for analyte loss during sample preparation and for variations in instrument response. In the analysis of Furaltadone's metabolite, AMOZ, isotopically labeled internal standards are the preferred choice, particularly in mass spectrometry-based methods.

The most commonly employed internal standard for AMOZ analysis is its deuterated analogue, 3-amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5). thepharmajournal.comirispublishers.com This stable isotope-labeled standard is chemically identical to the analyte (AMOZ) and has a similar chromatographic retention time and ionization efficiency. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

By adding a known amount of AMOZ-d5 to the sample at the beginning of the analytical procedure, any loss of the target analyte during extraction, cleanup, derivatization, or injection can be compensated for. thepharmajournal.comnih.gov The final concentration of AMOZ is calculated based on the ratio of the response of the analyte to the response of the internal standard. This approach significantly reduces matrix effects and improves the reliability and reproducibility of the quantification. nih.gov For example, a sensitive LC-MS/MS method for AMOZ in dried meat powder utilized AMOZ-D5 as the internal standard to ensure accurate quantification at levels below the EU's Minimum Required Performance Limit (MRPL). thepharmajournal.com

Comparative Studies of Analytical Techniques

The detection and quantification of Furaltadone and its metabolite AMOZ are performed using various analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard for confirmation due to its high sensitivity and specificity. researchgate.nettandfonline.com However, other methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD), are also employed, often for screening purposes.

Comparative studies have shown that while LC-MS/MS is the definitive confirmatory method, ELISA serves as a valuable high-throughput screening tool. researchgate.net ELISA kits for AMOZ can offer rapid and cost-effective detection with low detection limits, sometimes as low as 0.1 ppb. fstestcorp.com Studies comparing ELISA results with LC-MS/MS have reported a high degree of correlation, validating ELISA as a reliable screening assay before confirmatory analysis. researchgate.net For example, one comparison in fish muscle showed a correlation (R²) of 0.9997 between ELISA and LC-MS/MS data for AMOZ. researchgate.net

HPLC with UV or DAD detection offers an alternative to MS detection. An LC-DAD method for raw milk was validated according to EU criteria and proved financially acceptable for developing countries, though generally less sensitive than MS-based methods. irispublishers.com The sensitivity of older HPLC-UV methods was found to be comparable to some LC-MS methods for animal feeds but often higher than modern LC-MS/MS techniques. researchgate.net While LC-MS/MS remains superior for unequivocal identification and quantification at very low levels, the choice of method often depends on the intended purpose, such as routine monitoring, screening of large sample numbers, or confirmatory analysis. researchgate.nettandfonline.com

Metabolic Pathways and Biotransformation Studies of Furaltadone R

Characterization of Non-Human Metabolic Pathways of Furaltadone (B92408) (R)-

The metabolism of Furaltadone, (R)-, a nitrofuran antibiotic, in non-human organisms involves several key processes, including the formation of various metabolites, the involvement of specific enzyme systems, and the creation of protein-bound residues.

Identification of Primary and Secondary Metabolites (e.g., AMOZ)

The primary and most significant metabolite of furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). anses.frnih.gov This side-chain metabolite is formed through the rapid metabolism of the parent compound in the body. anses.frfrontiersin.org Due to the short half-life of furaltadone, it is often undetectable in tissues for extended periods. anses.frcabidigitallibrary.org In contrast, AMOZ is a stable and persistent metabolite that can be detected in tissues for weeks after administration of the drug has ceased. cabidigitallibrary.orgfao.org This stability makes AMOZ a crucial marker for monitoring the use of furaltadone in food-producing animals. anses.frnih.gov

In pig hepatocytes, the major metabolite of furaltadone is formed by the N-oxidation of the tertiary nitrogen in the morpholino-ring, while the nitrofuran ring remains intact. capes.gov.brnih.gov Unlike the related nitrofuran drug furazolidone (B1674277), there is no evidence of an open-chain cyano-metabolite forming from furaltadone in pig hepatocytes. capes.gov.brnih.gov However, this cyano-metabolite is the primary metabolite when both furaltadone and furazolidone are incubated with Salmonella typhimurium bacteria. capes.gov.brnih.gov

Another metabolite that can be formed is 3([(2-nitrophenyl) methylene]-amine)-5-methylmorpholino-2-oxazolidinone (NPAMOZ), which has been identified in pig liver. anses.fr The detection of these metabolites, particularly AMOZ, is a key focus in residue analysis. usda.gov

Table 1: Key Metabolites of Furaltadone (R)- in Non-Human Organisms

| Metabolite Name | Abbreviation | Description | Key Findings |

| 3-amino-5-morpholinomethyl-2-oxazolidinone | AMOZ | The stable and persistent side-chain metabolite of furaltadone. anses.frnih.gov | Serves as the primary marker residue for furaltadone use in animals. anses.fr |

| N-oxide of furaltadone | - | Formed by the N-oxidation of the morpholino-ring. capes.gov.brnih.gov | Major metabolite in pig hepatocytes. capes.gov.brnih.gov |

| Open-chain cyano-metabolite | - | A potential metabolite, though not significantly formed in pig hepatocytes. capes.gov.brnih.gov | Major metabolite in Salmonella typhimurium bacteria. capes.gov.brnih.gov |

| 3([(2-nitrophenyl) methylene]-amine)-5-methylmorpholino-2-oxazolidinone | NPAMOZ | A derivative of AMOZ identified in pig liver. anses.fr | Used in analytical methods for detecting furaltadone residues. anses.fr |

Enzyme Systems Involved in Furaltadone (R)- Biotransformation in Non-Human Organisms (e.g., monoamine oxidase inhibition)

The biotransformation of furaltadone and its metabolites involves interactions with enzyme systems, most notably monoamine oxidase (MAO). capes.gov.brnih.gov MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters. wikipedia.org The metabolite AMOZ has been shown to inhibit MAO activity. capes.gov.brnih.gov

In a study using pig hepatocytes, incubation with the AMOZ side-chain of furaltadone resulted in decreased monoamine oxidase activity, although at high dose levels with an IC50 of 3.7 mM. fao.orgcapes.gov.brnih.gov This inhibitory effect is significantly less potent than that of AOZ, the side-chain of furazolidone, which showed clear inhibition at concentrations 10,000-fold lower (IC50 0.5 µM). fao.orgcapes.gov.brnih.gov It is noteworthy that the presence of dimethylsulphoxide (DMSO) can markedly reduce the MAO-inhibiting effects of both AMOZ and AOZ. capes.gov.brnih.gov The gradual inhibition of monoamine oxidase is a mechanism of action for some nitrofurans, which involves binding to bacterial DNA.

The reduction of the nitro group of nitrofurans, potentially by microsomal reductases, can lead to the formation of highly reactive intermediates. tandfonline.com This reductive metabolism is a key step in the activation of these compounds. researchgate.net

Formation of Protein-Bound Metabolites in Non-Human Tissues

A critical aspect of furaltadone metabolism is the formation of protein-bound metabolites. anses.frcapes.gov.br Following administration, furaltadone is rapidly metabolized, and reactive metabolites are formed that can covalently bind to tissue macromolecules like proteins. anses.frresearchgate.net These protein-bound residues are much more stable and persistent than the parent drug, remaining in edible tissues for extended periods. frontiersin.orgcabidigitallibrary.org

Studies have demonstrated that the intact AMOZ side-chain can be released from these protein-bound metabolites through mild acid treatment. capes.gov.brnih.govresearchgate.net This characteristic is fundamental to the analytical methods used to detect the illegal use of furaltadone in food-producing animals. anses.frusda.gov The biotransformation of furaltadone in both pig hepatocytes and Salmonella typhimurium bacteria results in the formation of these protein-bound metabolites. capes.gov.brnih.gov There are no clear quantitative differences in the formation of protein-bound metabolites between furaltadone and furazolidone. capes.gov.brnih.gov

The presence of these tissue-bound residues is a significant concern as they can persist in animal products intended for human consumption. agriculturejournals.cz

In Vitro Metabolic Studies in Non-Human Cell Lines

In vitro studies using non-human cell lines are valuable tools for investigating the metabolic pathways of drugs like furaltadone. nih.gov These studies allow for a controlled environment to understand cellular and molecular mechanisms of biotransformation.

Comparative Metabolism Across Diverse Cell Culture Systems

Research on the related nitrofuran, furazolidone, in different cell lines such as Caco-2, HEp-2, and V79 has revealed that metabolic pathways can vary significantly between cell types. researchgate.netresearchgate.net All three cell lines were capable of producing a nitro-anion radical from furazolidone. researchgate.netresearchgate.net However, the extent of further metabolic breakdown differed. While V79 cells showed little further degradation, Caco-2 and HEp-2 cells extensively metabolized the compound, but with different end products. researchgate.netresearchgate.net

Specifically for furaltadone, studies using pig hepatocytes have been instrumental in elucidating its metabolic fate. capes.gov.brnih.gov These primary cells have shown that the major biotransformation pathway is the N-oxidation of the morpholino-ring. capes.gov.brnih.gov In contrast, incubation with Salmonella typhimurium TA 100 bacteria revealed a different primary metabolite, the open-chain cyano-metabolite. capes.gov.brnih.gov This highlights how different biological systems can metabolize the same compound through distinct pathways.

Investigation of Metabolic Intermediates and Reaction Products

In vitro studies have been crucial in identifying key metabolic intermediates of furaltadone. The N-oxide metabolite, formed in pig hepatocytes, was found to be stable and not further metabolized by either the hepatocytes or bacteria. capes.gov.brnih.gov This intermediate also tested negative in the Ames test for mutagenicity. capes.gov.brnih.gov

The formation of protein-bound adducts is a significant reaction product observed in in vitro systems. capes.gov.brnih.gov Both pig hepatocytes and Salmonella typhimurium have been shown to produce protein-bound metabolites of furaltadone. capes.gov.brnih.gov A key finding is that the intact AMOZ side-chain can be chemically released from these protein adducts under mild acidic conditions, a principle that underpins residue detection methods. capes.gov.brnih.gov

Furthermore, the inhibitory effect of the AMOZ side-chain on monoamine oxidase activity was quantified in pig hepatocytes, demonstrating a specific biochemical interaction of a furaltadone metabolite. capes.gov.brnih.gov

Role of Intracellular Components (e.g., glutathione) in Metabolic Processes

The metabolic transformation of furaltadone, like other nitrofurans, involves complex intracellular processes where non-enzymatic components, particularly glutathione (B108866) (GSH), play a crucial role in detoxification and modulation of metabolic pathways. The metabolism of nitrofurans is initiated by the reduction of the 5-nitro group, a process that can generate a series of highly reactive intermediates, including nitro-anion radicals and hydroxylamine (B1172632) derivatives. nih.govnih.gov These intermediates are capable of binding to cellular macromolecules, leading to cytotoxic effects.

Glutathione, an abundant intracellular tripeptide thiol, is a key agent in the cellular defense against reactive electrophiles and oxidative stress. nih.gov Studies on the related nitrofuran, furazolidone, provide significant insight into the protective role of GSH, which is likely analogous for furaltadone. In studies using pig hepatocytes, the presence of furazolidone led to an increase in intracellular oxidized glutathione (GSSG), indicating that GSH is actively involved in mitigating oxidative stress induced by the drug's metabolites. nih.gov A significant decrease in the levels of reduced glutathione (GSH) was observed only when its synthesis or regeneration was pharmacologically inhibited. nih.gov This suggests that under normal conditions, the cell's GSH pool is robust enough to counteract the oxidative challenge posed by the nitrofuran.

Further evidence highlights that GSH can directly interact with furaltadone metabolites. Research has shown that reduced glutathione can completely inhibit the mutagenic activity of furaltadone. deepdyve.com The mechanism likely involves the conjugation of GSH with the reactive intermediates of furaltadone metabolism, a process catalyzed by Glutathione S-transferases (GSTs), or through direct chemical reaction, leading to the formation of more stable, water-soluble conjugates that can be readily eliminated from the cell. semanticscholar.org This detoxification pathway prevents the reactive metabolites from binding to critical cellular targets like proteins and DNA. researchgate.net While direct studies on furaltadone-GSH conjugates are limited, the established role of GSH in detoxifying the closely related furazolidone supports its critical function in the metabolic processing of furaltadone. nih.govresearchgate.net

| Component | Role in Furaltadone Metabolism | Research Finding |

| Glutathione (GSH) | Detoxification of reactive intermediates, protection against oxidative stress. | Acts as a primary line of defense against cytotoxic and mutagenic effects. nih.govdeepdyve.com It is oxidized to GSSG during the detoxification of nitrofuran metabolites. nih.gov |

| Reactive Intermediates | Nitro-anion radicals, hydroxylamine. | Generated via the reduction of the 5-nitro group; these are the primary species that interact with intracellular components. nih.govnih.gov |

| Glutathione S-transferases (GSTs) | Enzyme-catalyzed conjugation. | Facilitates the conjugation of GSH to electrophilic furaltadone metabolites, enhancing their detoxification and excretion. semanticscholar.org |

Stereoselective Metabolism of Furaltadone (R)-

Furaltadone is a chiral compound, existing as two enantiomers, (R)- and (S)-furaltadone. ontosight.ai The (R)-enantiomer is specifically designated as Levofuraltadone. nih.gov The three-dimensional arrangement of chiral drugs can significantly influence their interaction with enzymes and receptors, often leading to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other. ontosight.ainews-medical.net

The metabolism of many chiral drugs is mediated by cytochrome P450 (CYP) enzymes, which can exhibit a high degree of stereoselectivity. washington.edunih.gov For instance, in the case of the opioid methadone, the CYP2B6 enzyme preferentially metabolizes the (S)-enantiomer, while CYP2C19 shows a preference for the (R)-enantiomer. washington.edu This selectivity is due to differences in the binding affinity (Km) and maximum metabolic velocity (Vmax) of each enantiomer for the active site of the specific enzyme. washington.edu A similar phenomenon is observed with the proton pump inhibitor omeprazole, where CYP2C19 favors the 5-hydroxylation of R-omeprazole, and CYP3A4 favors the sulfoxidation of S-omeprazole. nih.gov

While the principle of stereoselective metabolism is well-established, specific research detailing the stereoselective metabolism of Furaltadone (R)- is not extensively documented in the public literature. The primary metabolic pathway for nitrofurans involves nitroreduction, which can be catalyzed by various nitroreductases found in both bacterial and mammalian cells. nih.gov It is plausible that these enzymes exhibit stereoselectivity toward the furaltadone enantiomers. However, studies identifying the specific enzymes responsible for the differential metabolism of (R)- and (S)-furaltadone and quantifying the kinetic differences are lacking.

The potential for stereoselective metabolism means that the pharmacokinetic and pharmacodynamic profiles of racemic furaltadone may differ from those of the individual enantiomers. Understanding the stereoselective metabolism of Furaltadone (R)- would be crucial for a complete characterization of its biotransformation and disposition.

| Parameter | Description | Relevance to Furaltadone (R)- |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Furaltadone exists as (R)- and (S)-enantiomers. ontosight.ai |

| Stereoselectivity | Preferential metabolic processing of one enantiomer over the other. | Expected for furaltadone due to its chiral nature, but specific studies are not widely available. |

| Cytochrome P450 (CYP) Enzymes | A major family of enzymes involved in drug metabolism. | Known to exhibit stereoselectivity for many chiral drugs; their specific role in furaltadone's stereoselective metabolism is yet to be fully elucidated. washington.edunih.gov |

| Nitroreductases | Enzymes that reduce nitro groups. | The primary enzymes in nitrofuran metabolism; may exhibit stereoselectivity. nih.gov |

Environmental Fate and Ecotoxicological Research on Furaltadone R

Degradation Kinetics and Pathways in Environmental Compartments

The transformation and breakdown of Furaltadone (B92408) in the environment are governed by several key processes, including the action of sunlight, microbial activity, and chemical reactions with water.

Photolysis, or degradation by light, is a primary pathway for the breakdown of Furaltadone in aquatic environments. nih.govuc.pt Research indicates that direct photolysis is the dominant degradation mechanism for this compound when exposed to sunlight. nih.gov

Studies investigating the aquatic photochemical degradation of nitrofuran antibiotics, including Furaltadone, have determined that the process can be quite rapid. nih.gov The half-life for direct photolysis in mid-summer at a latitude of 45° N has been calculated to be between 0.080 and 0.44 hours. nih.gov This rapid degradation via direct sunlight significantly outweighs indirect photochemical processes, such as reactions with reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which have much longer calculated half-lives of 120-1900 hours and 74-82 hours, respectively. nih.gov

The major photodegradation product identified in these studies is nitrofuraldehyde. nih.gov This product is itself photolabile and can undergo further breakdown, producing nitrous acid. The formation of this acid can, in turn, catalyze the photodegradation of the parent Furaltadone, leading to an autocatalytic effect. nih.gov However, it was noted that natural waters possess a buffering capacity that can mitigate this acid formation. nih.gov

Table 1: Photodegradation Half-Life of Furaltadone

| Degradation Process | Calculated Half-Life | Conditions | Source |

|---|---|---|---|

| Direct Photolysis | 0.080 - 0.44 hours | Mid-summer, 45° N Latitude | nih.gov |

| Indirect Photolysis (via ¹O₂) | 120 - 1900 hours | Environmentally relevant concentrations | nih.gov |

| Indirect Photolysis (via •OH) | 74 - 82 hours | Environmentally relevant concentrations | nih.gov |

Biodegradation involves the breakdown of substances by microorganisms and is a critical process in soil and sediment. This can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions. enviro.wiki While specific studies on the biodegradation of Furaltadone are limited, general principles and research on other pharmaceuticals provide insight into its likely behavior.

Under aerobic conditions, microbial degradation of pharmaceuticals can be relatively rapid, with half-lives for some compounds ranging from 1 to 18 days. nih.gov The process typically involves microorganisms using the organic compound as a source of carbon. aropha.com

Conversely, degradation under anaerobic conditions is often significantly slower. nih.gov For instance, studies on other pharmaceutical compounds have shown that while over 90% of a substance can be degraded aerobically within days, only a small fraction (18-24%) may be lost anaerobically over a month. nih.gov Anaerobic biodegradation is a recognized pathway for various pollutants in anoxic environments like sediments and aquifers, but it is often a slower process compared to aerobic degradation. researchgate.net The feasibility and rate of anaerobic degradation can be highly dependent on the specific sediment properties, such as organic carbon content. europa.eu

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Several sources indicate that Furaltadone is susceptible to hydrolysis. tandfonline.com The stability of nitrofuran compounds is known to be influenced by their chemical structure, particularly the side chain. tandfonline.com

Furaltadone is noted to have a short half-life and is generally unstable, which has complicated pharmacokinetic studies. tandfonline.commdpi.com Laboratory guidance for handling the compound recommends desiccated storage to prevent hydrolysis. The parent molecules of nitrofurans are known to be metabolized rapidly, with in vivo stability lasting only a few hours, a process that involves hydrolysis. r-biopharm.com While detailed kinetic studies on the hydrolysis of Furaltadone as a function of pH and temperature are not widely available, the collective evidence points to its relative instability in aqueous solutions.

Aerobic and Anaerobic Biodegradation in Soil and Sediment Systems

Environmental Distribution and Mobility Studies

The potential for Furaltadone to move through the environment is determined by its tendency to leach through soil and its adsorption or desorption from soil and sediment particles.

Soil leaching is the process by which water-soluble substances are washed out from soil by rain or irrigation water. The potential for a chemical to leach is a significant environmental concern as it can lead to the contamination of groundwater. ohio.gov

Research involving soil column leaching tests has indicated that Furaltadone has the potential to leach through soil. scribd.com A compound's leaching potential is influenced by various factors, including the properties of the soil itself. ohio.gov For example, soils with high permeability, such as sandy and gravelly soils, generally have a higher leaching potential than soils with higher clay content. ohio.govwur.nl The presence of drainage systems, such as field tiles, can also increase the risk of a substance leaching into surface waters. ohio.gov Research on stabilized soils has shown that very low permeability can restrict water movement, thereby minimizing the potential for leaching. britpave.org.uk

Adsorption is the process by which a chemical binds to the surface of soil particles, while desorption is the release of the bound chemical back into the soil solution. csic.es This behavior is crucial for predicting a compound's mobility and fate in the environment. nih.gov Standardized methods, such as the OECD Test Guideline 106, exist to estimate the adsorption/desorption behavior of chemicals in different soil types. oecd.orgoecd.org

The adsorption and desorption of organic compounds in soil are often described by the Freundlich equation, which relates the concentration of the chemical in the solution to the amount adsorbed onto the soil. nih.govscielo.br Key soil properties that influence these processes include organic carbon content, clay content, soil texture, and pH. oecd.org

While specific studies detailing the Freundlich adsorption constants (Kf) or distribution coefficients (Kd) for Furaltadone were not found in the reviewed literature, research on other herbicides shows that these values can vary significantly depending on soil type. nih.gov For many organic contaminants, sorption to soil particles can limit their bioavailability and mobility. csic.es The lack of specific adsorption-desorption data for Furaltadone highlights an area for future research to fully characterize its environmental transport potential.

Soil Leaching Potential

Bioconcentration and Bioaccumulation in Non-Target Organisms

Bioconcentration is the process where a chemical is absorbed by an organism directly from the surrounding environment, leading to a higher concentration in the organism than in the environment. d-nb.info Bioaccumulation is a broader term that includes the uptake of a chemical from all sources, including food and sediment. d-nb.infonih.gov These processes are of significant concern for persistent and bioaccumulative substances, as they can lead to the transfer of contaminants through the food chain. researchgate.netwa.gov The potential for a substance to bioaccumulate is often related to its hydrophobicity. nih.gov For veterinary medicinal products, a substance is considered to meet the bioaccumulation criterion if its bioconcentration factor (BCF) in aquatic species exceeds 2000. europa.eu

Uptake and Accumulation in Aquatic Macrophytes (e.g., Ulva lactuca)

Aquatic macrophytes, as primary producers, can absorb and accumulate various chemical substances from water and sediment. frontiersin.org The green macroalga Ulva lactuca has been identified as a species capable of accumulating the nitrofuran antibiotic furaltadone. researchgate.netresearchgate.net Studies have demonstrated that U. lactuca takes up furaltadone from the water column, with internal concentrations reaching significant levels. researchgate.net

In one study, the accumulation of furaltadone in U. lactuca was measured, with internal concentrations recorded as high as 18.84 μg g⁻¹ wet weight (WW). researchgate.net The uptake of the antibiotic also had a discernible impact on the macroalga's growth. When exposed to different concentrations of furaltadone, U. lactuca exhibited growth impairment. A therapeutic concentration of 32 μg mL⁻¹ resulted in a more significant growth reduction (87.5%) compared to a prophylactic concentration of 16 μg mL⁻¹ (58% reduction). researchgate.net This demonstrates a dose-dependent effect of furaltadone on this non-target organism. researchgate.net The ability of macroalgae to accumulate substances like furaltadone is a critical factor in understanding the environmental fate of such contaminants, as these primary producers form the base of many aquatic food webs. researchgate.net

| Parameter | Finding | Source |

|---|---|---|

| Maximum Internal Concentration | 18.84 μg g⁻¹ WW | researchgate.net |

| Growth Reduction (16 μg mL⁻¹ exposure) | 58% | researchgate.net |

| Growth Reduction (32 μg mL⁻¹ exposure) | 87.5% | researchgate.net |

Role of Biomonitors in Environmental Contamination Assessment

Biomonitoring involves using organisms to assess environmental contamination. mdpi.com Organisms used for this purpose, known as biomonitors, can accumulate pollutants and provide a time-integrated measure of the bioavailability of contaminants in an ecosystem. frontiersin.orgmdpi.com Aquatic plants, including macroalgae, are recognized as effective biomonitors due to their capacity to absorb and accumulate chemicals from their environment. frontiersin.org

Given its demonstrated ability to take up and accumulate furaltadone, Ulva lactuca has been proposed as a suitable biomonitor for detecting nitrofuran contamination in marine and estuarine environments. researchgate.netresearchgate.net The use of such biomonitors is advantageous as it can be a low-cost, effective, and environmentally safe way to conduct long-term monitoring of pollutants. mdpi.com The development of new analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for determining the presence of furaltadone residues in unconventional matrices like U. lactuca. researchgate.net The successful application of these methods, with validated limits of decision (CCα) and detection capability (CCβ), supports the inclusion of this macroalga in field surveys for assessing water quality and the presence of banned veterinary drugs. researchgate.netresearchgate.net

Transformation Product Elucidation and Characterization in Environmental Systems

The environmental fate of pharmaceuticals like furaltadone is not only determined by their persistence but also by the formation of transformation products (TPs), which can result from processes like photolysis and hydrolysis. unibas.itmdpi.com These TPs may have their own toxicological properties, making their identification and characterization crucial for a complete environmental risk assessment. ru.nl

Research into the photochemical transformation of furaltadone in aquatic systems has shown that photolysis is a primary degradation pathway, with hydrolysis having an insignificant effect. unibas.it Studies using simulated solar conditions revealed that the degradation rate is influenced by the type of water, with decomposition occurring faster in seawater compared to river, lake, or distilled water. unibas.it This suggests that constituents within natural waters play a role in the photodegradation process. unibas.it High-resolution mass spectrometry has been employed to identify the TPs formed during furaltadone photolysis. unibas.it The main transformation pathways identified include the cleavage of the N-N single bond, the opening of the heterocyclic ring, and hydroxylation. unibas.it

| Transformation Process | Identified Pathway | Source |

|---|---|---|

| Photolysis | N-N single bond cleavage | unibas.it |

| Heterocyclic ring opening | unibas.it | |

| Hydroxylation | unibas.it | |

| Hydrolysis | Insignificant degradation pathway | unibas.it |

Mechanisms of Antimicrobial Action and Resistance to Furaltadone R

Molecular Mechanisms of Furaltadone (B92408) (R)- Antibacterial Activity

The antibacterial action of Furaltadone (R)- is not directed at a single target but rather involves the disruption of several vital bacterial processes. This broad-spectrum activity is a hallmark of the nitrofuran class.

Furaltadone (R)- and other nitrofurans are considered prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effects. researchgate.net This activation is a reductive process catalyzed by bacterial nitroreductases. researchgate.netmdpi.com Once reduced, the drug is converted into highly reactive electrophilic intermediates. researchgate.net These intermediates are non-specific in their targets and can attack a variety of bacterial components. researchgate.net

Key biochemical processes disrupted by activated Furaltadone (R)- include:

DNA Damage: The reactive metabolites of nitrofurans can cause damage to bacterial DNA, leading to strand breaks. researchgate.netontosight.ai This interference with the genetic material inhibits essential processes like replication and transcription.

Protein Synthesis Inhibition: The electrophilic intermediates can attack ribosomal proteins, leading to the complete inhibition of protein synthesis. researchgate.net This halts the production of enzymes and structural proteins necessary for bacterial survival.

Interference with Metabolic Pathways: Nitrofurans can disrupt various metabolic pathways within the bacterial cell. For instance, they can interfere with folate metabolism, which is crucial for the synthesis of nucleic acids and certain amino acids. nih.gov

The multi-targeted nature of Furaltadone (R)-'s action is a significant factor in its effectiveness and the relatively low rate of acquired resistance. wikipedia.org

The 5-nitrofuran ring is the "warhead" of Furaltadone (R)- and is essential for its antimicrobial activity. mdpi.comnih.govwikipedia.org The antimicrobial efficacy is largely dependent on the rapid reduction of the 5-nitro group by bacterial enzymes. researchgate.net This reduction leads to the formation of redox-active intermediates, including hydroxylamine (B1172632) adducts, which are lethal to the bacterial cell. researchgate.net

The process can be summarized as follows:

Furaltadone (R)- enters the bacterial cell.

Bacterial nitroreductases, which are flavoproteins, catalyze the reduction of the 5-nitro group. researchgate.net

This reduction generates highly reactive and cytotoxic intermediates.

These intermediates indiscriminately attack multiple cellular targets, including DNA, ribosomal proteins, and metabolic enzymes, leading to bacterial cell death. researchgate.netontosight.ai

It is this cascade of events, initiated by the reduction of the nitrofuran moiety, that underpins the potent antibacterial effect of Furaltadone (R)-.

Interference with Bacterial Biochemical Processes

Mechanisms of Acquired Antimicrobial Resistance to Nitrofuran Compounds

While resistance to nitrofurans like Furaltadone (R)- is not as widespread as with some other antibiotic classes, bacteria have evolved several mechanisms to counteract their effects. wikipedia.org

The primary mechanism of resistance to nitrofurans involves the enzymatic modification and inactivation of the drug. nih.gov This is most commonly achieved through mutations in the genes encoding the nitroreductase enzymes responsible for activating the prodrug. nih.gov

Mutations in Nitroreductase Genes: Studies on furazolidone-resistant Escherichia coli have shown that a significant percentage of resistant mutants have mutations in the nfsA and nfsB genes, which code for nitroreductases. nih.gov These mutations can lead to the production of enzymes with reduced or no activity, preventing the conversion of the nitrofuran into its toxic intermediates. nih.gov

Chemical Alterations: Bacteria can produce enzymes that chemically alter the antibiotic molecule, for example, through acetylation or phosphorylation, rendering it unable to bind to its target. nih.gov

Another strategy for resistance is the alteration of the drug's cellular targets. nih.gov Since nitrofurans have multiple targets, this mechanism is less common but can still contribute to reduced susceptibility.

Target Modification: Bacteria can modify the binding sites of the antibiotic, such as ribosomal proteins or DNA gyrase, through mutations. researchgate.net This reduces the affinity of the activated drug for its target, diminishing its inhibitory effect. nih.gov

Target Protection: Some bacteria have developed mechanisms to protect the antibiotic's target. For example, specific proteins can bind to the target site, preventing the antibiotic from accessing it. researchgate.net

Controlling the entry of the antibiotic into the cell is another effective resistance strategy.

Decreased Permeability: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. nih.gov Mutations that lead to the loss or alteration of porin channels, which are protein channels that allow the passage of molecules like nitrofurans, can significantly reduce the uptake of the drug. For instance, alterations in the outer membrane proteins OmpA and OmpW have been observed in furazolidone-resistant E. coli. nih.gov

Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pumps. These are transport proteins that recognize and expel a wide range of compounds, preventing them from reaching their intracellular targets and accumulating to toxic concentrations. d-nb.info The OqxAB efflux pump, for example, has been shown to confer resistance to nitrofurantoin (B1679001). d-nb.info

Efflux Pump Systems and Multidrug Resistance (MDR) Phenotypes

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antibiotics, from the cell. nih.govfrontiersin.orgnih.govnih.gov This mechanism reduces the intracellular concentration of the antimicrobial agent, preventing it from reaching its target and thereby conferring resistance. frontiersin.orgnih.gov The overexpression of efflux pumps is a significant contributor to multidrug resistance (MDR), a phenotype where a bacterium is resistant to multiple classes of antibiotics. mdpi.com

Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) family, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily. micropspbgmu.ru The RND family is particularly prominent in Gram-negative bacteria and often forms tripartite systems that span the inner membrane, periplasm, and outer membrane, enabling the direct expulsion of substrates to the extracellular environment. nih.govmdpi.commicropspbgmu.ru

In the context of nitrofuran resistance, the OqxAB efflux pump, a member of the RND family, has been identified as a key player. researchgate.netnih.govresearchgate.net Originally found on a plasmid in Escherichia coli, the oqxAB gene complex can confer resistance to a range of compounds, including quinolones, tigecycline, and nitrofurantoin. researchgate.netnih.govnih.gov Research has shown that the OqxAB pump also recognizes other nitrofurans, including furaltadone, as substrates. researchgate.net The expression of the oqxAB operon can be regulated by transcriptional regulators such as RamA and RarA. researchgate.netresearchgate.net The presence and overexpression of the OqxAB efflux pump contribute to the MDR phenotype in clinical isolates of Enterobacteriaceae, including Klebsiella pneumoniae and E. coli. researchgate.netresearchgate.netnih.gov

| Efflux Pump System | Pump Family | Bacterial Species | Substrates | Reference |

|---|---|---|---|---|

| OqxAB | RND | Escherichia coli, Klebsiella pneumoniae | Furaltadone, Nitrofurantoin, Quinoxalines, Quinolones, Tigecycline, Chloramphenicol | researchgate.netnih.gov |

| AcrAB-TolC | RND | Escherichia coli | Various drugs (potential for nitrofuran efflux) | researchgate.netnih.gov |

Horizontal Gene Transfer (HGT) and Resistance Dissemination

Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antimicrobial resistance genes among bacterial populations, including between different species. nih.govfrontiersin.orguconn.edubiorxiv.org This process involves the transfer of genetic material through mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. nih.govuconn.edubiorxiv.org

While resistance to nitrofurans can arise from spontaneous mutations in chromosomal genes, the role of HGT in spreading resistance is increasingly recognized, particularly through the dissemination of efflux pump genes. frontiersin.orgnih.gov The genes encoding the OqxAB efflux pump (oqxAB), which confers resistance to furaltadone, are frequently located on plasmids. researchgate.netnih.gov These plasmids, often flanked by insertion sequences like IS26, can be transferred between bacteria via conjugation, facilitating the spread of resistance. frontiersin.orgresearchgate.netasm.org The co-location of oqxAB with other resistance genes on the same plasmid can lead to the simultaneous transfer of resistance to multiple antibiotic classes, contributing to the emergence of multidrug-resistant strains. frontiersin.orgresearchgate.net The dissemination of such plasmids in environments like food production can pose a significant public health risk. uconn.eduhku.hk

| Mobile Genetic Element | Resistance Gene(s) | Mechanism of Transfer | Associated Phenotype | Reference |

|---|---|---|---|---|

| Plasmids (e.g., pOLA52) | oqxAB | Conjugation | Resistance to furaltadone, nitrofurantoin, quinolones | researchgate.netnih.gov |

| Insertion Sequences (e.g., IS26) | Flank oqxAB genes, facilitating mobilization | Transposition | Dissemination of MDR regions | researchgate.net |

Role of Nitroreductases in Resistance Development

The antimicrobial activity of nitrofurans, including furaltadone, is dependent on their activation within the bacterial cell. This activation is catalyzed by bacterial nitroreductases, which reduce the nitro group of the compound to form highly reactive electrophilic intermediates. nih.govscribd.comla.gov These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes and ultimately cell death. scribd.comla.govmsdvetmanual.com

A primary mechanism of resistance to nitrofurans involves the inactivation of these activating enzymes. nih.govscribd.commcmaster.caresearchgate.net In many bacteria, particularly Escherichia coli, two key oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for the reduction of nitrofurans. nih.govmcmaster.caresearchgate.net Mutations, including point mutations, frameshifts, and insertions of mobile genetic elements within the nfsA and nfsB genes, can lead to the production of non-functional or truncated nitroreductases. nih.govresearchgate.netcivilica.com The loss of nitroreductase activity prevents the activation of the nitrofuran prodrug, resulting in resistance. nih.govresearchgate.net Studies have shown that resistance often develops in a stepwise manner, with an initial mutation in nfsA leading to a first step of resistance, followed by a subsequent mutation in nfsB in the nfsA-mutant background, which confers a higher level of resistance to compounds like furazolidone (B1674277) and nitrofurazone (B1679002). nih.govmcmaster.ca This mechanism has also been implicated in resistance to furaltadone.

| Gene | Enzyme | Function in Susceptible Strains | Mechanism of Resistance | Reference |

|---|---|---|---|---|

| nfsA | Oxygen-insensitive nitroreductase A | Major enzyme for the activation of nitrofurans. | Loss-of-function mutations (point mutations, insertions) prevent drug activation, leading to first-step resistance. | hku.hknih.govresearchgate.net |

| nfsB | Oxygen-insensitive nitroreductase B | Minor enzyme for the activation of nitrofurans. | Loss-of-function mutations in an nfsA mutant background lead to higher levels of resistance. | nih.govmcmaster.caresearchgate.net |

Evolutionary Dynamics of Nitrofuran Resistance in Bacterial Populations

The evolution of antibiotic resistance in bacterial populations is a complex process influenced by factors such as mutation rates, the fitness costs associated with resistance mutations, and the selective pressure exerted by the antibiotic. biorxiv.orgsib.swisskuleuven.be For nitrofurans like nitrofurantoin, resistance has been observed to evolve relatively slowly, and resistant mutants are often rare. nih.govmsdvetmanual.comresearchgate.net This is partly attributed to the fact that high-level resistance often requires sequential mutations in multiple genes, such as nfsA and nfsB. nih.govresearchgate.net

Laboratory evolution studies have provided insights into the evolutionary trajectories leading to nitrofuran resistance. researchgate.netnih.gov These studies suggest that the evolutionary landscape for nitrofuran resistance may be constrained, leading to reproducible evolutionary paths in different bacterial populations. researchgate.netnih.gov However, the dynamics can be context-dependent, influenced by the specific bacterial species, the presence of other stressors, and the treatment regimen. biorxiv.org

Convergent Evolution of Resistance Mechanisms

Convergent evolution in antibiotic resistance refers to the independent evolution of similar resistance mechanisms in different bacterial lineages or species when subjected to the same selective pressure. nih.govnih.govencyclopedia.pub This phenomenon suggests that there are limited evolutionary pathways to developing resistance to a particular antibiotic. Laboratory evolution experiments with various antibiotics have demonstrated that despite diverse starting points, similar mutations and resistance mechanisms often emerge under antibiotic selection. nih.gov For instance, mutations in specific genes or pathways that confer resistance to one drug may repeatedly appear in independent evolutionary experiments. While the concept of convergent evolution is well-established in antibiotic resistance, specific research detailing convergent evolutionary pathways leading to Furaltadone (R)- resistance is not extensively documented. However, the consistent finding of mutations in nfsA and nfsB across different nitrofuran-resistant isolates suggests a degree of convergent evolution at the gene level for this class of antibiotics. nih.govresearchgate.net

Collateral Sensitivity in Multidrug Combinations

The evolution of resistance to one antibiotic can sometimes lead to increased susceptibility to another, a phenomenon known as collateral sensitivity. nih.govnih.govplos.org This evolutionary trade-off presents a potential strategy for designing antibiotic treatment regimens that can mitigate the development of resistance. nih.govnih.gov Laboratory evolution studies have systematically mapped collateral sensitivity networks for various bacteria and antibiotics. nih.govnih.gov

Research has shown that mutations conferring resistance to certain antibiotics can result in collateral sensitivity to furaltadone. For example, a study involving the laboratory evolution of E. coli demonstrated that mutations in the ompF gene, which encodes an outer membrane porin, led to resistance to several antibiotics but also resulted in collateral sensitivity to furaltadone. nih.gov This suggests that the genetic changes conferring resistance to one drug can inadvertently make the bacteria more vulnerable to the action of furaltadone.

| Gene with Resistance Mutation | Primary Resistance To | Collateral Sensitivity To | Bacterial Species | Reference |

|---|---|---|---|---|

| ompF | Chloramphenicol, Rifampicin, Cefmetazole, Aztreonam, Carbenicillin, Norfloxacin, Mecillinam, Tetracycline | Furaltadone | Escherichia coli | nih.gov |

Comparative Resistance Profiles within the Nitrofuran Class

The nitrofuran class includes several compounds such as furaltadone, nitrofurantoin, furazolidone, and nitrofurazone. nih.govscribd.commsdvetmanual.commdpi.com While they share a common nitrofuran ring, structural differences in their side chains can influence their activity and resistance profiles. scribd.com A key characteristic within this class is the high degree of cross-resistance. msdvetmanual.com Bacteria that develop resistance to one nitrofuran are often resistant to others as well. msdvetmanual.com This is largely because the primary resistance mechanism, the inactivation of nitroreductases, affects the activation of all compounds in this class. nih.govmsdvetmanual.com

However, subtle differences in susceptibility can exist. For instance, studies comparing the minimum inhibitory concentrations (MICs) of different nitrofurans against bacterial isolates have been conducted. One such study on broiler chickens showed high levels of resistance to nitrofurantoin (100%), nitrofurazone (98.5%), and furaltadone (97.8%) in intestinal Enterobacteriaceae isolates, indicating extensive cross-resistance. uconn.edu Another study comparing nitrofurantoin and furazidin against E. coli found that the MIC values for furazidin were generally lower than for nitrofurantoin, suggesting potential differences in potency. encyclopedia.pub The OqxAB efflux pump has been shown to confer resistance to both nitrofurantoin and furaltadone, further contributing to cross-resistance profiles. researchgate.net

| Nitrofuran Compound | Bacterial Species | Observed Resistance Profile | Key Findings | Reference |

|---|---|---|---|---|

| Furaltadone | Enterobacteriaceae (from broilers) | 97.8% resistance | High level of cross-resistance with other nitrofurans. | uconn.edu |

| Nitrofurantoin | Enterobacteriaceae (from broilers) | 100% resistance | High level of cross-resistance with other nitrofurans. | uconn.edu |